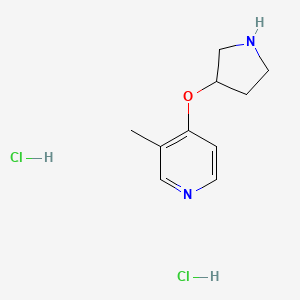

3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-8-6-11-5-3-10(8)13-9-2-4-12-7-9;;/h3,5-6,9,12H,2,4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPCCNVGLFBPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OC2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-methyl-4-hydroxypyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of reduced pyridine compounds.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Reagent in Chemical Reactions : It is utilized as a reagent in multiple chemical transformations, contributing to the development of new synthetic routes and methodologies.

Biology

- Biochemical Assays : The compound is employed in biochemical assays to study enzyme activity and receptor interactions. Its ability to modulate biological pathways makes it valuable for investigating cellular processes.

- Mechanism of Action : It interacts with specific molecular targets, influencing enzyme or receptor activity. This interaction can lead to significant changes in metabolic pathways, making it a subject of interest in pharmacological studies.

Medicine

- Therapeutic Potential : Research indicates that 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride may possess antitumor properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Drug Development : The compound is investigated as a precursor in drug development, particularly for conditions related to neurological disorders and metabolic diseases.

Industry

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride demonstrated significant cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This suggests a selective action that could be harnessed for targeted cancer therapies.

Case Study 2: Enzyme Modulation

Research exploring the compound's role as an enzyme inhibitor revealed its potential to modulate key metabolic pathways involved in glucose metabolism. This activity positions it as a candidate for further investigation into treatments for diabetes and related metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between 3-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride and its analogs:

Structural and Functional Insights

a) Ring Size and Steric Effects

- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring in the target compound imposes greater steric hindrance compared to the 6-membered piperidine analog. This difference may influence binding affinity in biological systems or catalytic interactions .

- Substitution Position: The 3-yloxy vs.

b) Electronic and Solubility Properties

- Methoxy Group : The methoxy-substituted analog (MFCD26097140) introduces electron-donating effects, which could modulate reactivity in nucleophilic or electrophilic reactions .

- Dihydrochloride Salt : All compounds listed utilize dihydrochloride salts to enhance aqueous solubility, critical for in vitro assays or formulation studies .

Biological Activity

3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its unique biological properties. It can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 250.15 g/mol

3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride exerts its effects primarily through interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and influence various biochemical pathways, particularly those involved in cancer cell proliferation and survival .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In preclinical studies, it has shown efficacy against several human tumor models, including:

- Glioblastoma (PTEN null U87MG)

- Prostate Cancer (PC3)

- Breast Cancer (MDA-MB-468 and MDA-MB-435)

- Colon Carcinoma (HCT 116)

- Ovarian Carcinoma (SKOV3 and IGROV-1)

In these studies, the compound inhibited tumor growth effectively, indicating its potential as a therapeutic agent in cancer treatment .

Other Biological Activities

Apart from its antitumor effects, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been investigated for other pharmacological activities:

- Antidiabetic Effects : Preliminary studies suggest potential benefits in improving insulin sensitivity.

- Neurological Effects : The compound may have implications in treating neurological disorders due to its structural similarities with other pyridine derivatives known for such activities .

Data Table: Biological Activity Overview

Case Studies

-

Preclinical Evaluation of Antitumor Efficacy :

In a study involving human tumor xenograft models, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride was administered to mice bearing tumors. The results indicated a marked reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent . -

Mechanistic Insights into Insulin Sensitivity :

Another study explored the effects of this compound on glucose metabolism in adipocytes. The findings demonstrated that certain derivatives could enhance insulin sensitivity significantly, suggesting a pathway for developing antidiabetic medications .

Q & A

Q. How can researchers verify the identity of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Confirm the empirical formula (C₁₁H₁₆N₂O·2HCl) and molecular weight (265.18 g/mol) .

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with predicted chemical shifts for the pyrrolidine-oxypyridine scaffold and methyl substituents.

- Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺) via high-resolution MS.

- CAS Registry Cross-Validation : Cross-reference CAS 1707713-82-3 for consistency with literature .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and eye protection. Use fume hoods for handling solids or solutions .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Segregate waste and consult certified chemical disposal services to prevent environmental contamination .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer :

- Polar Solvents : Test solubility in methanol, ethanol, or water (with sonication if necessary). For example, pyridine derivatives often dissolve freely in methanol .

- Stability Testing : Monitor solubility under varying pH (e.g., 1M HCl or NaOH) to assess protonation effects on the pyrrolidine nitrogen .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer :

- Reaction Optimization : Adapt methods from analogous dihydrochloride salts, such as reacting 4-chloropyridine derivatives with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .

- By-Product Mitigation : Use TLC or HPLC to track intermediates. For example, highlights trichloroisocyanuric acid for selective chlorination, reducing unwanted side products .

- Salt Formation : Introduce HCl gas during crystallization to ensure complete dihydrochloride formation .

Q. What advanced techniques characterize its supramolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals in ethanol/water mixtures and analyze hydrogen-bonding networks between the pyridine nitrogen and chloride ions .

- Thermogravimetric Analysis (TGA) : Measure thermal stability up to 300°C to identify decomposition points, correlating with molecular interactions .

Q. How do researchers resolve contradictions in reported physicochemical data?

- Methodological Answer :

- Cross-Validation : Compare melting points (e.g., 178°C for structurally similar compounds ) with Differential Scanning Calorimetry (DSC) results for the target compound.

- Batch Analysis : Use multiple synthesis batches to assess variability in purity (e.g., via HPLC with UV detection at 254 nm) .

Q. What strategies assess its stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 48 hours. Monitor degradation via LC-MS .

- Light Exposure Tests : Expose solid samples to UV light (254 nm) for 24 hours and analyze photodegradation products .

Q. How is this compound utilized in medicinal chemistry research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyrrolidine or pyridine moieties to study effects on bioactivity (e.g., as a kinase inhibitor scaffold) .

- Salt Form Screening : Compare dihydrochloride with other salts (e.g., trifluoroacetate) for solubility and bioavailability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.